3-Bromo-5-methylbenzoylacetonitrile
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Overview
Description
3-Bromo-5-methylbenzoylacetonitrile is an organic compound with the molecular formula C10H8BrNO It is a derivative of benzoylacetonitrile, where the benzene ring is substituted with a bromine atom at the 3-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylbenzoylacetonitrile typically involves the bromination of 5-methylbenzoylacetonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methylbenzoylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-bromo-5-methylbenzoic acid.
Reduction: Formation of 3-bromo-5-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-methylbenzoylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological pathways and enzyme interactions, particularly those involving nitrile and bromine-containing compounds.
Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic uses.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methylbenzoylacetonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can form interactions with enzymes or receptors, while the bromine atom can participate in halogen bonding or other interactions. The exact pathways and targets involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-Bromo-5-methylbenzylamine: Similar structure but with an amine group instead of a nitrile group.
5-Methylbenzoylacetonitrile: Lacks the bromine substitution.
Uniqueness
3-Bromo-5-methylbenzoylacetonitrile is unique due to the presence of both a bromine atom and a nitrile group on the aromatic ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research. The bromine atom can participate in halogen bonding and other interactions, while the nitrile group can engage in various chemical transformations, making this compound versatile and valuable in different fields.
Properties
Molecular Formula |
C10H8BrNO |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-(3-bromo-5-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8BrNO/c1-7-4-8(6-9(11)5-7)10(13)2-3-12/h4-6H,2H2,1H3 |
InChI Key |
IGUUQEUTDQVJGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)CC#N |
Origin of Product |
United States |
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